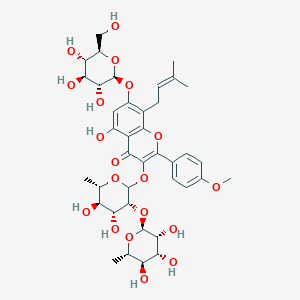

Baohuoside VI

Description

Properties

IUPAC Name |

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLIYVOYYQJRO-OODDLEJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923099 |

Source

|

| Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119760-73-5 |

Source

|

| Record name | Baohuoside VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Baohuoside VI vs. Epimedin C: Structural Identity & Chemical Analysis

[1]

Executive Summary: The Identity Resolution

In the field of Epimedium flavonoid research, confusion often arises regarding the nomenclature of prenylated flavonol glycosides. Baohuoside VI and Epimedin C are chemically identical entities.

Both designations refer to the same molecular structure: Anhydroicaritin-3-O-α-L-rhamnopyranosyl-(1→2)-α-L-rhamnopyranoside-7-O-β-D-glucopyranoside .

While "Epimedin C" is the standard nomenclature used in pharmacopoeial quality control (specifically in the Chinese Pharmacopoeia for Epimedium species), "Baohuoside VI" appears frequently in isolation studies and older biochemical literature. This guide treats them as a singular chemical subject, analyzing their specific structural features, stability profiles, and the enzymatic pathways that distinguish them from their famous derivative, Icariin.

Chemical Structure Comparison & Anatomy

Although Baohuoside VI and Epimedin C are synonyms, comparing their structure to the "Icariin" scaffold is essential for researchers to understand their unique solubility and metabolic properties.

Molecular Specifications

| Feature | Baohuoside VI / Epimedin C | Icariin (Reference Standard) |

| CAS Number | 110642-44-9 (Primary), 119760-73-5 | 489-32-7 |

| Molecular Formula | C₃₉H₅₀O₁₉ | C₃₃H₄₀O₁₅ |

| Molecular Weight | 822.80 g/mol | 676.66 g/mol |

| Aglycone Core | Anhydroicaritin (8-prenylkaempferol) | Anhydroicaritin (8-prenylkaempferol) |

| C-3 Substitution | Diglycoside : Rhamnose-(1→2)-Rhamnose | Monoglycoside : Rhamnose |

| C-7 Substitution | Monoglycoside: Glucose | Monoglycoside: Glucose |

| LogP (Predicted) | ~0.6 (Highly Hydrophilic) | ~1.8 (Moderately Lipophilic) |

Structural Anatomy

The molecule is built on a flavonol scaffold (specifically 8-prenylkaempferol) with three critical domains that dictate its reactivity:

-

The Aglycone (Anhydroicaritin):

-

Contains a prenyl group (3-methyl-2-butenyl) at the C-8 position. This hydrophobic tail anchors the molecule in lipid bilayers but is sterically hindered by the bulky sugars.

-

A methoxy group (-OCH₃) at the C-4' position (B-ring).

-

-

The C-3 Glycosidic Chain (The Differentiator):

-

This is the defining feature of Epimedin C/Baohuoside VI.

-

It possesses a disaccharide chain: An inner α-L-rhamnose attached to the C-3 hydroxyl, and a terminal α-L-rhamnose attached to the inner rhamnose via a (1→2) glycosidic linkage .

-

Note: The enzymatic cleavage of this terminal rhamnose converts Epimedin C into Icariin.[1]

-

-

The C-7 Glucose Moiety:

Enzymatic Biotransformation Pathway

Understanding the structural relationship between Baohuoside VI (Epimedin C) and other Epimedium flavonoids is best visualized through their enzymatic hydrolysis pathways. This is critical for researchers developing bioconversion protocols to produce high-value Icariin or Baohuoside I.

Figure 1: Enzymatic hydrolysis cascade showing the conversion of Baohuoside VI (Epimedin C) into downstream bioactive metabolites.[6][7][8][9]

Analytical Protocols (HPLC-UV & MS)

Distinguishing Baohuoside VI from its isomers (like Epimedin B, which contains Xylose instead of the terminal Rhamnose) requires precise chromatography.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is optimized for the separation of the "Epimedin A, B, C" complex.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (improves peak shape for phenolics).

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0–10 min: 25% B (Isocratic)

-

10–30 min: 25% → 30% B (Linear gradient)

-

30–50 min: 30% → 70% B (Wash phase)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (characteristic absorption of the benzopyrone ring).

-

Retention Order: Epimedin A < Epimedin B < Epimedin C (Baohuoside VI) < Icariin.

-

Note: Epimedin C elutes before Icariin because the extra sugar moiety makes it more polar (hydrophilic).

-

Mass Spectrometry (LC-MS/MS) Identification

For definitive structural confirmation, observe the fragmentation pattern in Negative Ion Mode (ESI-):

-

Precursor Ion: m/z 821 [M-H]⁻

-

Primary Fragment: m/z 675 [M-H-146]⁻

-

Loss of the terminal rhamnose (146 Da). This confirms the presence of the outer sugar unit.

-

-

Secondary Fragment: m/z 513 [M-H-146-162]⁻

-

Loss of the C-7 Glucose (162 Da).

-

-

Aglycone Ion: m/z 367 [M-H-146-162-146]⁻

-

Loss of the inner C-3 Rhamnose, leaving the Anhydroicaritin core.

-

Stability & Handling for Research

-

Hydrolysis Risk: Because Baohuoside VI contains an O-glycosidic bond at C-7 (glucose), it is susceptible to hydrolysis in acidic environments or by fungal contamination (producing β-glucosidases).

-

Storage: Lyophilized powder at -20°C.

-

Solution: Dissolve in DMSO or Methanol. Aqueous solutions should be prepared fresh to prevent spontaneous deglycosylation.

-

-

Isomerization: The prenyl group at C-8 can undergo cyclization with the C-7 hydroxyl under strong acidic conditions, forming Cycloicaritin derivatives. Avoid pH < 3 during extraction.

References

-

PubChem Compound Summary. (2025). Epimedin C (CID 5748394). National Center for Biotechnology Information. Link

-

Li, W. K., et al. (1996). "An anhydroicaritin 3-O-rhamnosyl(1->2)rhamnoside from Epimedium koreanum and a reappraisal of other rhamnosyl structures." Phytochemistry, 42(1), 213-216. (Definitive NMR structural elucidation confirming the 1->2 linkage). Link

- China Pharmacopoeia Committee. (2020). Pharmacopoeia of the People's Republic of China. Volume I. (Establishes Epimedin C as the standard quality marker).

-

Zhou, J., et al. (2023). "Efficient production of icariin and baohuoside I from Epimedium Folium flavonoids by fungal α-L-rhamnosidase."[8] Biotechnology for Biofuels and Bioproducts. (Details the bioconversion pathway). Link

Sources

- 1. Efficient production of icariin and baohuoside I from Epimedium Folium flavonoids by fungal α-l-rhamnosidase hydrolysing regioselectively the terminal rhamnose of epimedin C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CSDB: Search results [csdb.glycoscience.ru]

- 3. researchgate.net [researchgate.net]

- 4. CSDB: Search results [csdb.glycoscience.ru]

- 5. Flavonol glycosides from Epimedium koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. azukisaponin VI | CAS#:82801-39-6 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient production of icariin and baohuoside I from Epimedium Folium flavonoids by fungal α-L-rhamnosidase hydrolysing regioselectively the terminal rhamnose of epimedin C [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Researcher's Technical Guide to Sourcing and Verifying Epimedin C (CAS 110642-44-9)

Introduction: The Scientific Relevance of Epimedin C

Epimedin C, a flavonoid glycoside with the Chemical Abstracts Service (CAS) number 110642-44-9, is a prominent bioactive compound isolated from plants of the Epimedium genus, such as Epimedium koreanum and Epimedium brevicornum[1][2][3]. As a member of the flavonoid family, it is structurally characterized by a C6-C3-C6 carbon skeleton and is often investigated for its wide range of pharmacological activities, including potential anti-osteoporosis, anticancer, and immunomodulatory effects[4][5]. Its utility as a chemical building block in the synthesis of pharmaceuticals further underscores its importance in drug discovery and development[6].

For researchers, the integrity of experimental outcomes is fundamentally linked to the quality of the starting materials. Therefore, sourcing high-purity Epimedin C and understanding its quality specifications are critical first steps in any research endeavor. This guide provides an in-depth overview of the supplier landscape, deciphers purity specifications, and offers a framework for the in-house verification of this important research compound.

The Supplier Landscape for Research-Grade Epimedin C

A variety of chemical suppliers offer Epimedin C for research purposes. The stated purity of these materials is typically high, reflecting their intended use as analytical standards or in biological assays where contaminants could confound results. Below is a comparative table of several suppliers and their publicly available specifications.

| Supplier | CAS Number | Stated Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |

| Cayman Chemical | 110642-44-9 | >98% or ≥98% | C₃₉H₅₀O₁₉ | 822.8 | Solid | -20°C |

| Alfa Chemistry | 110642-44-9 | ≥98% | C₃₉H₅₀O₁₉ | 822.8 | Yellow powder | 2-8°C |

| ChemFaces | 110642-44-9 | ≥98% | C₃₉H₅₀O₁₉ | 822.80 | Yellow powder | 2-8°C |

| LKT Labs | 110642-44-9 | ≥98% | C₃₉H₅₀O₁₉ | 822.80 | Yellow Powder | Ambient |

| Carl ROTH | 110642-44-9 | ≥95% | C₃₉H₅₀O₁₉ | 822.8 | Not specified | +2 to +8°C |

Note: This information is based on data available from supplier websites and is subject to change. Researchers should always consult the most current product information and the Certificate of Analysis for a specific lot.

Decoding Purity Specifications: Beyond the Percentage

A purity specification of "≥98%" is a common quality benchmark for research-grade phytochemicals. This value is typically determined by High-Performance Liquid Chromatography (HPLC), where the area of the main peak (Epimedin C) is expressed as a percentage of the total area of all peaks detected at a specific wavelength[7].

The Central Role of the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is a critical document that provides lot-specific quality control results. It is a self-validating system that ensures the material meets the advertised specifications. Researchers must scrutinize the CoA before using a new batch of any chemical.

A comprehensive CoA for Epimedin C should include:

-

Identification: Confirmation of the compound's identity, often through methods like ¹H-NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS), which verify the chemical structure and molecular weight, respectively[8].

-

Purity Data: The HPLC chromatogram showing a prominent peak for Epimedin C and any minor impurity peaks. The purity value (e.g., 98.5%) should be clearly stated.

-

Physical Properties: Appearance (e.g., yellow powder), and solubility information[2][3][4].

Caption: Logical flow for CoA evaluation.

Common Analytical Techniques for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile compounds like Epimedin C[7][9]. It separates the compound of interest from any impurities, and a UV detector quantifies their relative amounts. A UV absorbance maximum (λmax) for Epimedin C is noted at 272 nm, which is a suitable wavelength for detection[1][10].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It is invaluable for identifying unknown impurities by providing their molecular weights[11].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is primarily used for structural elucidation and confirmation. By analyzing the spectrum, a chemist can confirm that the chemical structure is consistent with that of Epimedin C[8].

Protocol: In-House Purity Verification by HPLC

Even when a CoA is provided, it is good laboratory practice to perform an in-house identity and purity check, especially for critical experiments. This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for this purpose.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Analytical Column: A C18 column (e.g., Hypersil ODS2, 250 x 4.6 mm, 5 µm particle size) is a common choice for flavonoid separation[9][11].

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or Acetic acid (for modifying mobile phase pH)

-

-

Sample: The lot of Epimedin C to be tested.

Step-by-Step Methodology

-

Mobile Phase Preparation:

-

Rationale: A buffered mobile phase is crucial for achieving sharp, reproducible peaks for ionizable compounds like flavonoids. A common mobile phase consists of an aqueous component and an organic component.

-

Procedure: Prepare a mobile phase of acetonitrile and water containing 0.4% acetic acid (v/v)[9]. A typical starting gradient might be 25:75 (v/v) acetonitrile:aqueous acid[9].

-

-

Standard Solution Preparation:

-

Rationale: A standard solution of known concentration is needed to identify the retention time of Epimedin C.

-

Procedure: Accurately weigh approximately 1 mg of Epimedin C and dissolve it in 10 mL of methanol or DMSO to create a stock solution of 100 µg/mL. Further dilute as needed. Epimedin C is soluble in DMSO and DMF at approximately 30 mg/mL and in PBS (pH 7.2) at about 1 mg/mL[1][10].

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solution to determine the retention time for Epimedin C.

-

Inject the sample solution.

-

Integrate all peaks in the chromatogram.

-

-

Purity Calculation:

-

Calculate the area percentage of the Epimedin C peak relative to the total area of all peaks in the chromatogram.

-

Formula: Purity (%) = (Area of Epimedin C Peak / Total Area of All Peaks) x 100

-

Caption: HPLC purity verification workflow.

Essential Considerations for Researchers

Solubility and Stability

-

Solubility: Epimedin C is readily soluble in organic solvents like DMSO, DMF, methanol, and ethanol[2][3][10]. Its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower, around 1 mg/mL[10]. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium.

-

Stability: As a solid stored at -20°C, Epimedin C is stable for at least four years[10]. In solution, stability can vary. Aqueous solutions are not recommended for storage for more than one day[10]. Studies have shown it is stable in rat plasma for up to 30 days at -80°C and for at least 24 hours in an autosampler at 25°C[12].

Proper Handling and Storage

-

Storage: To ensure long-term stability, store the solid compound at -20°C or as recommended by the supplier, protected from light[1][8][10].

-

Handling: Use appropriate personal protective equipment (PPE). Prepare solutions fresh whenever possible, especially aqueous solutions, to avoid degradation[10].

Conclusion

Sourcing high-purity Epimedin C (CAS 110642-44-9) is a foundational requirement for reproducible and reliable research in pharmacology and drug development. Researchers must move beyond simply noting the purity percentage on a product page and engage in a critical evaluation of the supplier and the lot-specific Certificate of Analysis. By understanding the analytical techniques behind these specifications and, where possible, performing in-house verification, scientists can ensure the integrity of their materials. This diligence upholds the principles of scientific rigor and ultimately contributes to the validity and impact of their research findings.

References

-

Ma, H., Liu, T., Qin, F., & Ran, J. (2014). Comparative Pharmacokinetics and Bioavailability of Epimedin C in Rat after Intramuscular Administration of Epimedin C, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract. Evidence-Based Complementary and Alternative Medicine, 2014, 985736. Retrieved from [Link]

-

Scribd. (n.d.). COA of Epimedium Extract 98. Retrieved from [Link]

-

Wang, Y., Zhang, J., Yi, L., Zhang, W., & Su, J. (2018). Comparison of the Active Compositions between Raw and Processed Epimedium from Different Species. Molecules, 23(7), 1646. Retrieved from [Link]

-

Carl ROTH. (n.d.). Epimedin C, 100 mg. Retrieved from [Link]

-

Li, Y., Xiong, Z., & Li, F. (2005). Determination of epimedin C in rat plasma by reversed-phase high-performance chromatography after oral administration of Herba Epimedii extract. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 821(2), 235–239. Retrieved from [Link]

-

Kovalova, L., Palamarchuk, I., & Kolisnyk, S. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(9), 4153-4160. Retrieved from [Link]

-

IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

Sources

- 1. Epimedin C | CAS 110642-44-9 | Cayman Chemical | Biomol.com [biomol.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Epimedin C | CAS:110642-44-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. Epimedin C(110642-44-9) [ccplantextract.com]

- 5. Epimedin C - LKT Labs [lktlabs.com]

- 6. a2bchem.com [a2bchem.com]

- 7. bachem.com [bachem.com]

- 8. chemfaces.com [chemfaces.com]

- 9. Determination of epimedin C in rat plasma by reversed-phase high-performance chromatography after oral administration of Herba Epimedii extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Comparative Pharmacokinetics and Bioavailability of Epimedin C in Rat after Intramuscular Administration of Epimedin C, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Immunostimulatory Mechanisms of Baohuoside VI (Epimedin C)

[1]

Executive Summary

Baohuoside VI (also pharmacologically classified as Epimedin C ) is a prenylated flavonoid glycoside isolated from Epimedium brevicornum Maxim and Epimedium koreanum Nakai. Unlike its analogue Baohuoside I (Icariside II), which is often cited for immunosuppressive properties in transplantation models, Baohuoside VI exhibits distinct immunostimulatory and anti-cancer activities.

This technical guide delineates the molecular mechanisms by which Baohuoside VI reverses hydrocortisone-induced immunosuppression, enhances T-lymphocyte proliferation, and upregulates Interleukin-2 (IL-2) production. It serves as a roadmap for researchers investigating flavonoid-based adjuvants and immunotherapies.

Chemical Profile & Structural Biology[1][2]

Baohuoside VI belongs to the flavonol glycoside class. Its bioactivity is governed by the specific glycosylation pattern at the C-3 and C-7 positions of the flavonoid backbone.

| Property | Specification |

| Common Name | Baohuoside VI / Epimedin C |

| CAS Registry | 110642-44-9 |

| Molecular Formula | C₃₉H₅₀O₁₉ |

| Molecular Weight | 822.8 g/mol |

| Source | Epimedium brevicornum Maxim (Herba Epimedii) |

| Key Moiety | Prenyl group at C-8; Rhamnose/Glucose glycosylation |

| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water |

Mechanistic Profiling: Immunostimulation vs. Cytotoxicity

The pharmacological action of Baohuoside VI is dual-faceted, exhibiting cell-type specific signaling modulation.

Immunostimulatory Pathway (Lymphocytes)

In states of immunosuppression (e.g., corticosteroid-induced), Baohuoside VI acts as a restorative agent.

-

Target: T-Lymphocytes.[1]

-

Action: Reversal of G0/G1 arrest induced by suppressive agents.

-

Mediator: Upregulation of IL-2 secretion. IL-2 binds to the IL-2 receptor (CD25) on T-cells, driving autocrine proliferation.

-

Outcome: Enhanced lymphocyte viability and clonal expansion.

Anti-Cancer Pathway (Hepatoma/Tumor Cells)

In hyper-proliferative tumor cells (e.g., SK-Hep-1), Baohuoside VI acts as a cytostatic agent.

-

Target: MAPK Signaling (ERK, JNK, p38).[2]

-

Action: Suppression of MAPK phosphorylation.

-

Cell Cycle Regulation: Downregulation of c-Myc and Cyclin D1; Upregulation of CDK inhibitors p21 and p27 .[3]

-

Outcome: G2/M phase arrest and apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways in Immune vs. Tumor cells.

Caption: Divergent signaling modulation by Baohuoside VI: IL-2 upregulation in lymphocytes vs. MAPK suppression in tumor cells.[4]

Experimental Protocols

To validate the immunostimulatory effects, the following protocols are standardized for reproducibility.

Lymphocyte Proliferation Assay (MTT Method)

Objective: Quantify the reversal of hydrocortisone-induced immunosuppression.

-

Isolation: Aseptically remove spleens from BALB/c mice. Tease through a 200-mesh sieve in PBS to obtain a single-cell suspension.

-

Lysis: Treat with Erythrocyte Lysis Buffer (ACK) for 2 mins. Wash 2x with RPMI-1640.

-

Seeding: Plate splenocytes at

cells/mL in 96-well plates ( -

Induction: Add Hydrocortisone (HC) at

to induce immunosuppression (Control: Vehicle only).[4] -

Treatment: Add Baohuoside VI at graded concentrations (

). -

Incubation: Incubate for 48 hours at

, 5% -

MTT Addition: Add

MTT ( -

Solubilization: Dissolve formazan crystals in

DMSO. -

Readout: Measure Absorbance at 570 nm.

-

Calculation: Stimulation Index (SI) =

.[4]

-

IL-2 Cytokine Quantification (ELISA)

Objective: Confirm the mechanistic role of IL-2.

-

Supernatant Collection: Harvest cell culture supernatants from the proliferation assay (Step 6 above) after 24-48 hours.

-

Capture: Coat high-binding plates with anti-mouse IL-2 capture antibody overnight at

. -

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Sample Incubation: Add

of supernatant or IL-2 standards. Incubate 2 hours at RT. -

Detection: Add biotinylated anti-mouse IL-2 detection antibody, followed by Streptavidin-HRP.

-

Development: Add TMB substrate. Stop reaction with

. -

Analysis: Measure OD at 450 nm and interpolate concentration from standard curve.

Comparative Data Summary

The following table summarizes the expected pharmacological effects of Baohuoside VI compared to the vehicle control in an immunosuppressed model.

| Parameter | Hydrocortisone (HC) Model | HC + Baohuoside VI (Low Dose) | HC + Baohuoside VI (High Dose) | Effect Interpretation |

| Lymphocyte Viability | Low (<40% of Normal) | Moderate Recovery | High Recovery (>85%) | Reversal of suppression |

| IL-2 Concentration | < 10 pg/mL | ~ 50 pg/mL | > 150 pg/mL | Dose-dependent stimulation |

| c-Myc Expression | Suppressed | Basal | Elevated | Restored proliferation drive |

| Apoptosis Rate | High | Reduced | Minimal | Cytoprotective effect |

Workflow Visualization

Caption: Step-by-step experimental workflow for validating Baohuoside VI immunostimulatory activity.

References

-

Liang, H. R., et al. (2010). "Isolation and immunomodulatory effect of flavonol glycosides from Epimedium hunanense." Planta Medica.

-

Liu, T. Z., et al. (2006). "Molecular mechanism of cell cycle blockage of hepatoma SK-Hep-1 cells by Epimedin C through suppression of mitogen-activated protein kinase activation." Food and Chemical Toxicology.

-

Chen, X., et al. (2018). "Baohuoside I, a novel immunosuppressive molecule, inhibits lymphocyte activation in vitro and in vivo." Transplantation. (Cited for contrast: Baohuoside I vs VI distinction).

-

Selleck Chemicals. (2024). "Baohuoside-VI (Epmedin C) Product Datasheet." SelleckChem.

-

PubChem. (2024).[5] "Baohuoside VI (CID 5488005) - Compound Summary."[4][5] National Center for Biotechnology Information.[5] [4][5]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Epimedin C - LKT Labs [lktlabs.com]

- 4. Modified BuShenYiQi formula alleviates experimental allergic asthma in mice by negative regulation of type 2 innate lymphoid cells and CD4+ type 9 helper T cells and the VIP–VPAC2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Baohuoside VI anti-inflammatory properties in macrophage assays

Part 1: Executive Summary & Mechanistic Profile

Baohuoside VI , pharmacologically synonymous with Epimedin C (CAS: 110642-44-9), is a prenylated flavonol glycoside isolated from Epimedium species (E. koreanum, E. brevicornum). While often overshadowed by its analog Icariin, Baohuoside VI exhibits a distinct immunomodulatory profile. In the context of macrophage biology, it functions as a potent anti-inflammatory agent under stress conditions (e.g., LPS stimulation) while maintaining baseline immune vigilance.

This guide details the experimental framework for validating Baohuoside VI’s properties in RAW 264.7 and Bone Marrow-Derived Macrophages (BMDMs) . The core mechanism involves the suppression of the NF-κB and MAPK signaling cascades, leading to the downregulation of pro-inflammatory mediators including Nitric Oxide (NO), TNF-α, and IL-6.

Mechanistic Pathway

The anti-inflammatory efficacy of Baohuoside VI relies on the blockade of TLR4-mediated downstream signaling. Upon LPS binding, Baohuoside VI interferes with the phosphorylation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit. Simultaneously, it modulates the MAPK axis (p38, JNK, ERK), reducing the transcriptional activation of the iNOS and COX-2 genes.

Figure 1: Signal Transduction Blockade. Baohuoside VI inhibits the phosphorylation of MAPK elements and prevents IκBα degradation, halting the transcription of inflammatory cytokines.

Part 2: Experimental Framework & Protocols

To ensure scientific integrity, every assay must include a cytotoxicity control to distinguish true anti-inflammatory effects from cell death.

Cell Culture & Preparation

-

Cell Line: RAW 264.7 (Murine Macrophage) or BMDM.

-

Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

-

Passaging: Maintain cells at <80% confluency. Do not use cells beyond passage 20 to prevent phenotype drift.

Cytotoxicity Screening (CCK-8 Assay)

Before inflammation assays, determine the Maximum Non-Toxic Concentration (MNTC) .

-

Seeding: Seed

cells/well in a 96-well plate. Incubate 24h. -

Treatment: Treat with Baohuoside VI gradient (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for 24h.

-

Analysis: Add 10 µL CCK-8 reagent; incubate 1-2h. Measure Absorbance at 450 nm.

-

Criteria: Select concentrations yielding >90% viability for subsequent assays (Literature suggests MNTC is often ~50 µM).

Anti-Inflammatory Activity Assay (NO & Cytokines)

This protocol measures the compound's ability to suppress LPS-induced immune response.

-

Step 1: Seeding: Seed

cells/well in 24-well plates. Adhere overnight. -

Step 2: Pre-treatment: Replace media with serum-free or low-serum (1%) media containing Baohuoside VI (e.g., 10, 25, 50 µM) for 1 hour prior to stimulation.

-

Why Pre-treat? Allows the compound to interact with intracellular signaling nodes before the inflammatory cascade is triggered.

-

-

Step 3: Stimulation: Add LPS (Final conc: 1 µg/mL) to all wells except the Negative Control. Co-incubate for 18-24 hours.

-

Step 4: Supernatant Analysis:

-

Nitric Oxide (NO): Mix 50 µL supernatant + 50 µL Griess Reagent I + 50 µL Griess Reagent II. Measure Absorbance at 540 nm.

-

ELISA: Harvest remaining supernatant for TNF-α and IL-6 quantification using standard commercial kits.

-

Mechanistic Validation (Western Blot)

To confirm pathway involvement (NF-κB/MAPK).

-

Lysate Prep: Treat cells as above but harvest early (30-60 min post-LPS) for phosphorylation signals.

-

Targets:

-

Primary: p-NF-κB p65 (Ser536), p-IκBα.

-

Secondary: p-p38, p-JNK, p-ERK.

-

Loading Control: β-actin or GAPDH.

-

Part 3: Data Synthesis & Visualization

Experimental Workflow Diagram

Figure 2: Assay Workflow. Sequential steps for evaluating anti-inflammatory activity, ensuring pre-treatment precedes LPS insult.

Expected Data Trends

| Assay | Control (No LPS) | Model (LPS Only) | Baohuoside VI (Low Dose) | Baohuoside VI (High Dose) | Interpretation |

| Cell Viability | 100% | ~95% | >90% | >90% | Confirms non-toxicity.[1] |

| NO Production | < 5 µM | > 40 µM | ~ 25 µM | ~ 10 µM | Dose-dependent inhibition.[1] |

| TNF-α / IL-6 | Low | High | Moderate | Low | Cytokine suppression.[1] |

| p-p65 (WB) | Absent | Strong Band | Reduced Band | Faint Band | NF-κB blockade.[1] |

References

-

Wang Bi Tablet Active Components Study

- Title: Identification of the Main Active Components and Mechanism of Wang Bi Tablet in Treating Rheumatoid Arthritis Based on Integr

- Context: Identifies Baohuoside VI as a key active constituent that reduces IL-1β and IL-6 in TNF-α stimul

-

Source:[1]

-

Epimedin C (Baohuoside VI) Biological Activity

-

Epimedium Flavonoids in Macrophages

- Title: Prenylated flavonol glycosides from Epimedium grandiflorum: Cytotoxicity and evaluation against inflamm

- Context: Establishes the baseline protocols for testing Epimedium-derived flavonols (like Baohuoside VI)

-

Source:[1]

-

Osteoclast/Macrophage Differenti

Sources

- 1. Modified BuShenYiQi formula alleviates experimental allergic asthma in mice by negative regulation of type 2 innate lymphoid cells and CD4+ type 9 helper T cells and the VIP–VPAC2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Integrating network pharmacology, IPA, and molecular docking to reveal the anti-osteoporosis effects of EA and EB via the FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epimedin C | CAS 110642-44-9 | Cayman Chemical | Biomol.com [biomol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Therapeutic Potential of Epimedin C for Type 2 Diabetes and Hyperglycemia

Executive Summary

Epimedin C (EC), a prenylated flavonol glycoside isolated from Epimedium species (e.g., E. wushanense, E. sagittatum), has emerged as a potent bioactive candidate for the management of Type 2 Diabetes Mellitus (T2D). Unlike non-specific antioxidants, EC exhibits a distinct, dual-action mechanism: 1) Suppression of hepatic gluconeogenesis via the downregulation of Phosphoenolpyruvate Carboxykinase 1 (Pck1), and 2) Mitigation of oxidative stress through the Nrf2/HO-1 signaling axis.

This guide synthesizes preclinical efficacy data, elucidates the molecular mechanism of action, and provides validated experimental protocols for researchers investigating EC as a therapeutic agent. Key pharmacokinetic challenges, specifically low oral bioavailability (~0.58%), are addressed with translational strategies.

Chemical Identity & Source

-

Chemical Class: Prenylated Flavonol Glycoside

-

CAS Number: 110642-44-9[6]

-

Key Structural Feature: Presence of a rhamnose-rhamnose-glucose sugar moiety, which influences its solubility and metabolic hydrolysis into bioactive aglycones (e.g., Baohuoside I).

-

Primary Source: Epimedium genus (Berberidaceae), widely used in Traditional Chinese Medicine (TCM) as "Yin Yang Huo."

Mechanistic Pharmacology

The antidiabetic efficacy of Epimedin C is driven by a multi-target network that restores glucose homeostasis and lipid metabolism while protecting pancreatic

Primary Mechanism: The Pck1 Gluconeogenic Axis

The defining mechanism of Epimedin C in T2D is the inhibition of Pck1 . Pck1 encodes the cytosolic form of phosphoenolpyruvate carboxykinase (PEPCK), the rate-limiting enzyme in hepatic gluconeogenesis.

-

Pathophysiology: In T2D, insulin resistance fails to suppress Pck1, leading to unchecked glucose production by the liver (hyperglycemia).

-

Epimedin C Action: Proteomic analysis confirms that EC treatment significantly downregulates Pck1 expression in the liver. This blockade reduces the conversion of oxaloacetate to phosphoenolpyruvate, directly lowering fasting blood glucose (FBG).

Secondary Mechanism: Lipid Metabolism & Lipotoxicity

EC modulates key proteins involved in lipid transport and catabolism, alleviating hepatic steatosis often comorbid with T2D:

-

Upregulation of Pla2g12b: Enhances phospholipid remodeling.

-

Upregulation of Apob: Facilitates the secretion of VLDL, preventing hepatic lipid accumulation.

-

Upregulation of Cyp4a14: Promotes

-oxidation of fatty acids.

Tertiary Mechanism: Oxidative Stress Mitigation

Chronic hyperglycemia induces Reactive Oxygen Species (ROS), leading to

-

EC inhibits JNK phosphorylation (p-JNK).

-

EC promotes nuclear translocation of Nrf2.

-

Result: Increased expression of Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px).

Mechanistic Pathway Diagram

Figure 1: Molecular mechanism of Epimedin C involving Pck1 inhibition (glycemic control) and Nrf2 activation (cytoprotection).

Preclinical Efficacy Data

The following data summarizes the therapeutic effects of Epimedin C (30 mg/kg) in T2D mouse models compared to untreated diabetic controls (Model Control) and healthy controls (Normal Control).

Table 1: Quantitative Efficacy Profile (In Vivo)

| Biomarker | Pathological State (T2D Model) | Epimedin C Treatment (30 mg/kg) | Effect Direction | Physiological Significance |

| Fasting Blood Glucose (FBG) | High (>15 mmol/L) | Significantly Reduced | ↓ Decrease | Primary glycemic control; inhibition of gluconeogenesis. |

| HOMA-IR | High (Insulin Resistant) | Reduced | ↓ Decrease | Improved systemic insulin sensitivity. |

| Hepatic Glycogen | Depleted | Restored | ↑ Increase | Enhanced glucose storage capacity in the liver. |

| Serum Insulin | Low/Dysfunctional | Increased | ↑ Increase | Protection of |

| MDA (Malondialdehyde) | High (Lipid Peroxidation) | Reduced | ↓ Decrease | Reduction in oxidative cellular damage. |

| SOD Activity | Suppressed | Restored | ↑ Increase | Restoration of endogenous antioxidant defense. |

| LDL-Cholesterol | Elevated | Reduced | ↓ Decrease | Improvement in atherogenic lipid profile. |

Data Source: Synthesized from proteomic and biochemical analyses of Epimedin C in T2D mice [1, 2].

Experimental Protocols

To validate the therapeutic potential of Epimedin C in your laboratory, follow these standardized workflows.

Protocol A: Proteomic Identification of Pck1 Regulation

This workflow is critical for confirming the mechanism of action in liver tissue.

Methodology: Label-Free Proteomic Analysis

-

Tissue Preparation: Isolate liver tissue from T2D mice treated with EC (30 mg/kg) and vehicle controls.

-

Protein Extraction: Lyse tissue in SDT buffer (4% SDS, 100mM Tris-HCl, 1mM DTT, pH 7.6). Sonicate and boil for 15 min.

-

Digestion: Perform FASP (Filter Aided Sample Preparation) digestion with Trypsin (Enzyme/Protein ratio 1:50) overnight at 37°C.

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column.

-

Gradient: Linear gradient of 0-80% acetonitrile in 0.1% formic acid over 60-120 min.

-

Mass Spec: Q Exactive or equivalent high-resolution MS.

-

-

Bioinformatics:

-

Search raw data against the Mus musculus database (Uniprot).

-

Target Identification: Filter for Differentially Expressed Proteins (DEPs) with Fold Change > 1.2 or < 0.83 and p-value < 0.05.

-

Validation: Confirm Pck1 downregulation via Western Blot.

-

Protocol B: Glucose Uptake Assay (In Vitro)

Cell Line: HepG2 (Hepatocytes) or C2C12 (Myoblasts).

-

Differentiation: Culture cells in high-glucose DMEM until differentiated.

-

Starvation: Serum-starve cells for 12 hours.

-

Treatment: Incubate with Epimedin C (10, 20, 40

M) for 24 hours. Include Metformin (2 mM) as a positive control. -

Tracer Addition: Add 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG) at 100

M for 30 minutes. -

Termination: Wash cells 3x with cold PBS.

-

Measurement: Measure fluorescence intensity (Excitation 485 nm / Emission 535 nm) using a microplate reader.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating the proteomic mechanism of Epimedin C.

Pharmacokinetics & Translational Challenges

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of Epimedin C is crucial for drug development, as its poor oral bioavailability is a major hurdle.

Bioavailability Profile

-

Oral Bioavailability: Very low (~0.58% in rats).

-

Intramuscular (IM) Bioavailability: High (~100%).

-

Metabolism: EC is a glycoside. Upon oral ingestion, it is hydrolyzed by intestinal microflora into secondary glycosides (e.g., Sagittatoside C) and eventually the aglycone Baohuoside I (also known as Icariside II).

-

Implication: The observed in vivo effects of oral Epimedin C may be partially mediated by its active metabolites. However, the IM data suggests that the parent compound (EC) itself is highly potent if it reaches systemic circulation.

Safety Profile

-

Toxicity: EC is generally considered safe and is used as a quality control marker for Epimedium species in the Chinese Pharmacopoeia.

-

Hepatotoxicity Risk: While EC is protective, high doses of total Epimedium extracts have been linked to liver injury in rare cases. Pure EC has shown a better safety profile than crude extracts in zebrafish models.

References

-

The Mechanism Underlying the Hypoglycemic Effect of Epimedin C on Mice with Type 2 Diabetes Mellitus Based on Proteomic Analysis. Source: Int. J. Mol. Sci. 2023, 25(1), 126.[5] URL:[Link] (Key Reference for Pck1 mechanism and in vivo efficacy data)

-

Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway. Source:[2] Exp Ther Med. 2021; 22(6): 1386. URL:[Link] (Key Reference for Oxidative Stress and JNK/Nrf2 pathway)

-

Pharmacokinetics and oral bioavailability of epimedin C after oral administration of epimedin C and Herba Epimedii extract in rats. Source: Biomed Chromatogr. 2014 May;28(5):630-6.[3] URL:[Link] (Key Reference for PK parameters and bioavailability)

-

Comparative Pharmacokinetics and Bioavailability of Epimedin C in Rat after Intramuscular Administration. Source: Evid Based Complement Alternat Med. 2014; 2014: 363905. URL:[Link] (Key Reference for Intramuscular vs Oral comparison)

Sources

- 1. Pharmacokinetics and oral bioavailability of epimedin C after oral administration of epimedin C and Herba Epimedii extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. Epimedin C - LKT Labs [lktlabs.com]

- 5. Comparative Pharmacokinetics and Bioavailability of Epimedin C in Rat after Intramuscular Administration of Epimedin C, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Toxicity and Metabolism Properties of Herba Epimedii Flavonoids on Laval and Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and physical properties of Baohuoside VI (Epimedin C)

Physicochemical Profiling, Analytical Characterization, and Isolation Methodologies[1][2][3]

Introduction & Therapeutic Relevance

Baohuoside VI , widely recognized in pharmacognosy as Epimedin C , is a prenylated flavonol glycoside isolated primarily from the aerial parts of Epimedium species (E. koreanum, E. brevicornum, E. sagittatum).[1][2][3] As a bioactive marker compound of the "Herba Epimedii" (Yin Yang Huo), it plays a critical role in the quality control of Traditional Chinese Medicine (TCM) formulations.[1][2]

From a drug development perspective, Baohuoside VI is investigated for its osteogenic, anti-inflammatory, and estrogenic activities.[1][4] However, its therapeutic application is governed by its physicochemical limitations—specifically its high molecular weight and poor aqueous solubility—which dictate the necessity for advanced delivery systems or structural modification (hydrolysis) to enhance bioavailability.[1][2]

Chemical Identity & Physicochemical Properties

Baohuoside VI is a triglycoside, structurally defined by an icaritin aglycone substituted with a disaccharide chain at the C-3 position and a monosaccharide at the C-7 position.[2][4]

Structural Nomenclature

-

IUPAC Name: 3-[[6-deoxy-2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-mannopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one[1][2][5]

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Molecular Formula | C₃₉H₅₀O₁₉ | Confirmed by High-Resolution Mass Spectrometry (HR-ESI-MS).[1][2] |

| Molecular Weight | 822.81 g/mol | High MW contributes to low passive permeability.[1] |

| Appearance | Yellow crystalline powder | Hygroscopic; requires storage at -20°C with desiccant.[1][2][4] |

| Solubility (Organic) | DMSO, DMF (~30 mg/mL) | Preferred solvents for stock solution preparation.[1][2] |

| Solubility (Aqueous) | PBS pH 7.2 (~1 mg/mL) | Poor water solubility limits direct aqueous formulation.[1][2] |

| UV Absorption ( | 270–272 nm | Characteristic of the flavonol backbone (Band II).[1][2][4] |

| LogP (Predicted) | ~0.6 | Indicates intermediate lipophilicity, but glycosylation increases polarity.[1][2] |

| Sugar Moieties | 2 | C-3: Rhamnosyl-Rhamnose; C-7: Glucose.[1][2][4] |

Analytical Characterization

Precise identification requires a multi-modal approach combining chromatographic separation with spectroscopic verification.[1]

High-Performance Liquid Chromatography (HPLC)[1][2][4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m, 4.6 -

Mobile Phase: Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).[1][2][4]

-

Gradient Profile: A linear gradient is required to separate Baohuoside VI from structurally similar congeners (Epimedin A, B, and Icariin).[1][2]

-

Detection: DAD at 270 nm.

-

Retention Order: Typically elutes after Epimedin A/B but before Icariin due to the polarity of the extra sugar moiety compared to Icariin.[1]

Mass Spectrometry (LC-MS/MS)[1][2][4]

-

Ionization: Electrospray Ionization (ESI) in negative mode

. -

Key Fragment Ions:

Experimental Protocol: Isolation & Purification

Isolating high-purity Baohuoside VI is challenging due to the presence of the closely related "Epimedin A, B, C" complex.[4] The following protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) , a support-free liquid-liquid partition method that eliminates irreversible adsorption common in solid-phase silica columns.[1][2][4]

Protocol: Dual-Mode HSCCC Isolation

Objective: Purify Baohuoside VI (Epimedin C) to >95% purity from Epimedium crude extract.

Reagents:

Step-by-Step Methodology:

-

Crude Extraction:

-

Sonicate 100g of dried Epimedium aerial powder with 1L Ethyl Acetate/Ethanol (1:1) for 30 minutes.

-

Filter and evaporate solvent under reduced pressure to obtain the crude flavonoid fraction.[1]

-

-

Two-Phase Solvent System Preparation:

-

HSCCC Operation:

-

Apparatus: High-Speed Counter-Current Chromatograph (e.g., TBE-300A).

-

Filling: Fill the coiled column with the Upper Phase (Stationary).[1][2]

-

Rotation: Set revolution speed to 850 rpm.

-

Elution: Pump the Lower Phase (Mobile) at 2.0 mL/min.

-

Equilibrium: Monitor effluent until hydrodynamic equilibrium is established (retention of stationary phase >50%).

-

-

Sample Injection & Separation:

-

Post-Run Processing:

Structural Hierarchy & Metabolic Pathway

Understanding the structural relationship between Baohuoside VI and its metabolites is crucial for interpreting pharmacokinetic data.[1] In vivo, Baohuoside VI is hydrolyzed by intestinal flora.[1]

Figure 1: Stepwise metabolic hydrolysis of Baohuoside VI (Epimedin C) into its bioactive metabolites. The removal of sugar moieties increases lipophilicity and membrane permeability.[1]

References

-

Li, H. B., & Chen, F. (2009).[1][7] Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum Maxim by dual-mode HSCCC.[1][4][7] Journal of Chromatographic Science, 47(5), 337-340.[1][2][4][7] Retrieved from [Link][1][2][4]

-

PubChem. (n.d.).[1] Epimedin C (Compound CID 5748394).[1][2][7] National Library of Medicine.[1] Retrieved from [Link][1][2][4]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Epimedin C | CAS 110642-44-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Epimedin C(110642-44-9) [ccplantextract.com]

- 4. Epimedin C | C39H50O19 | CID 5748394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Epimedin C - LKT Labs [lktlabs.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum maxim by dual-mode HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Icariside Ii | C27H30O10 | CID 5488822 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Mobile Phase Optimization for Epimedin C Analysis on C18 Columns

Executive Summary

Achieving baseline separation of Epimedin C from its structural analogs (Epimedin A, Epimedin B, and Icariin) requires a mobile phase that strictly controls ionization and leverages specific hydrophobic selectivity.

For UV-based Quality Control (QC) , the optimal mobile phase is Acetonitrile (ACN) and 0.1% Phosphoric Acid (aq) . This system offers superior peak symmetry and baseline stability compared to methanol-based systems due to lower viscosity and suppression of phenolic ionization.

For LC-MS applications , the optimal mobile phase substitutes phosphoric acid with 0.1% Formic Acid to maintain volatility while preserving the necessary low pH environment.[1]

The Separation Challenge: Isomeric Complexity

Epimedin C is a prenylflavonoid glycoside found in Epimedium species (Herba Epimedii). The analytical challenge lies in the structural similarity of the bioactive components. Epimedin A, B, and C differ only by the substitution patterns on the rhamnose or glucose moieties.

-

Critical Impurities/Analogs: Epimedin A, Epimedin B, Icariin[3][5]

-

Stationary Phase: C18 (Octadecylsilane)

-

Mechanism: Hydrophobic Interaction + Hydrogen Bonding

Without precise pH control, the phenolic hydroxyl groups on the flavonoid backbone ionize, leading to peak tailing (secondary silanol interactions) and loss of resolution between Epimedin C and Icariin.

Decision Matrix: Mobile Phase Selection

Figure 1: Decision tree for selecting the optimal mobile phase modifier based on detection method.

Mobile Phase Chemistry: The "Why" Behind the Protocol

Organic Modifier: Acetonitrile vs. Methanol

Recommendation: Acetonitrile (ACN) [6][7]

While Methanol (MeOH) is cheaper, Acetonitrile is the superior choice for Epimedin analysis on C18 columns for two physical reasons:

-

Dipole Moment & Selectivity: ACN is an aprotic solvent with a stronger dipole moment than MeOH. It creates a sharper elution profile for flavonoids, which often show broad peaks in protic solvents like MeOH due to hydrogen bonding with the solvent cage.

-

Pressure & Viscosity: The ACN/Water mixture has significantly lower viscosity than MeOH/Water. This allows for higher flow rates or the use of longer columns (e.g., 250mm) to increase theoretical plates (

) without exceeding system pressure limits.

The Acid Modifier: pH Control

Recommendation: pH 2.0 – 3.0

Epimedin C contains phenolic hydroxyl groups. At neutral pH, these groups can partially ionize (

-

Phosphoric Acid (H₃PO₄): The gold standard for UV detection. It has excellent buffering capacity at pH ~2.1 and is UV transparent. It effectively suppresses silanol activity.

-

Formic Acid (HCOOH): Required for Mass Spectrometry.[8] While less distinct in UV suppression than phosphoric acid, it is volatile and prevents source contamination.

Validated Experimental Protocol

This protocol is derived from optimization studies aligning with the Chinese Pharmacopoeia (2020) standards for Herba Epimedii.

Reagents & Equipment

-

Column: C18 Column, 250 mm × 4.6 mm, 5 µm (e.g., Agilent ZORBAX SB-C18 or Hypersil BDS C18). Note: A 250mm length is critical for separating the four isomers.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C or 30°C (Control is vital; retention times drift with temp).

-

Detection: UV at 270 nm.[9]

Gradient Elution Program

Isocratic elution is insufficient due to the range of hydrophobicity between Icariin and Epimedin C. A linear gradient is required.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 75 | 25 | Injection |

| 10.0 | 75 | 25 | Isocratic Hold (Elutes polar impurities) |

| 25.0 | 40 | 60 | Linear Gradient (Elutes Epimedin A, B, C, Icariin) |

| 30.0 | 0 | 100 | Wash |

| 35.0 | 75 | 25 | Re-equilibration |

Separation Mechanism Visualization

Figure 2: Mechanistic action of the acid modifier in preventing secondary interactions.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of Epimedin C & Icariin | Gradient slope too steep. | Decrease the %B ramp rate between 10–25 mins. |

| Peak Tailing (> 1.5) | Secondary silanol interactions. | Ensure acid concentration is ≥ 0.05%.[4] Replace column if end-capping is degraded. |

| Retention Time Drift | Temperature fluctuation. | Use a column oven set strictly to 30°C. |

| Baseline Noise (UV) | Impure acid modifier. | Use HPLC-grade Phosphoric acid; avoid technical grade. |

References

-

Pharmacopoeia Commission of the PRC. (2020).[10] Pharmacopoeia of the People's Republic of China.[10] (Standard for Epimedium quality control, mandating the separation of Epimedin A, B, C, and Icariin).[3][5][11]

-

Li, H. B., & Chen, F. (2009).[3] Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum Maxim by dual-mode HSCCC.[3][5] Journal of Chromatographic Science, 47(5), 337–340.[3] Link

-

Chromatography Online. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Link

-

ResearchGate. (2014). Why formic acid is better than phosphoric acid in HPLC? (Discussion on acid modifiers for UV vs MS). Link

Sources

- 1. mz-at.de [mz-at.de]

- 2. researchgate.net [researchgate.net]

- 3. Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum maxim by dual-mode HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. chromtech.com [chromtech.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. [Determination of icariin in Epimedium koreanum nakai by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Let’s learn about the Chinese Pharmacopoeia(2020 ver.) [uhplcslab.com]

- 11. HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species - PMC [pmc.ncbi.nlm.nih.gov]

Extraction methods for isolating Baohuoside VI from Epimedium brevicornum

Abstract

Baohuoside VI (a flavonoid glycoside distinct from Icariin and Baohuoside I) represents a minor but pharmacologically significant constituent of Epimedium brevicornum (Herba Epimedii). Its isolation is complicated by the overwhelming abundance of structural analogs like Icariin and Epimedin A/B/C. This application note details a high-purity isolation protocol utilizing orthogonal separation techniques: solvent extraction, macroporous resin enrichment, and High-Speed Counter-Current Chromatography (HSCCC).[1] This workflow minimizes sample loss and irreversible adsorption common in silica-based methods.[1]

Introduction & Chemical Context

Epimedium brevicornum contains a complex flavonoid profile derived from the aglycone Icaritin . While Icariin is the primary marker, Baohuoside VI (often identified as a specific glycosyl-rhamnosyl derivative) requires precise fractionation.

-

Target Molecule: Baohuoside VI

-

Chemical Class: Prenylated Flavonol Glycoside

-

Key Challenge: Separation from chemically similar "Epimedin" compounds and the major component Icariin.

-

Strategy: Exploiting subtle polarity differences using liquid-liquid partition (HSCCC) rather than solid-phase interaction alone.

Pre-Extraction Considerations

To maximize yield, the raw material must be processed to disrupt cellular structures while preventing enzymatic degradation of the target glycosides.

-

Plant Part: Dried aerial parts (leaves/stems).[1]

-

Drying: Air-dried in shade (<40°C) to prevent thermal degradation of prenyl groups.[1]

-

Comminution: Pulverize to 40–60 mesh. Note: Ultra-fine grinding is discouraged as it increases impurity load (chlorophyll/waxes) without significantly improving glycoside yield.[1]

Phase I: Primary Extraction & Partitioning

Objective: Exhaustive extraction of flavonoids while removing lipophilic interferences.

Protocol:

-

Solvent System: 70% Ethanol (v/v) in water.[1]

-

Rationale: Matches the polarity of flavonoid glycosides while limiting extraction of highly non-polar waxes or highly polar polysaccharides.

-

-

Reflux Extraction:

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at 50°C until ethanol is removed. Result: Aqueous slurry.[1]

-

Lipid Removal (Defatting):

-

Partition the aqueous slurry with Petroleum Ether (60–90°C) three times (1:1 v/v).

-

Discard the organic (upper) phase containing chlorophyll and lipids.

-

Retain the aqueous (lower) phase containing Baohuoside VI.

-

Phase II: Enrichment via Macroporous Resin

Objective: Removal of sugars, proteins, and salts; concentration of the total flavonoid fraction (TFF).

Stationary Phase: AB-8 or D101 Macroporous Adsorption Resin.[1]

-

Why: These styrene-divinylbenzene copolymers selectively adsorb non-polar/moderately polar aromatics (flavonoids) from aqueous solutions.[1]

Protocol:

-

Loading: Load the defatted aqueous phase onto the pre-conditioned resin column (1 BV/h flow rate).

-

Washing (Impurity Removal): Elute with 4–5 Bed Volumes (BV) of Deionized Water.[1] Discard eluate (sugars/proteins).[1]

-

Elution (Target Recovery):

-

Drying: Evaporate the 70% eluate to dryness to obtain the Total Flavonoid Fraction (TFF) .

Phase III: High-Speed Counter-Current Chromatography (HSCCC)

Objective: Separation of Baohuoside VI from Icariin and Epimedins based on liquid-liquid partition coefficients (

Mechanism: Unlike HPLC, HSCCC uses no solid support, eliminating irreversible adsorption of the target molecule.[3]

Solvent System Selection:

For Epimedium flavonoids, a quaternary system of Ethyl Acetate : n-Butanol : Water or n-Hexane : Ethyl Acetate : Methanol : Water is required.[1][4]

-

Recommended System: n-Hexane : Ethyl Acetate : Methanol : Water (3:7:5:5 v/v).[1]

-

Target

Value: The partition coefficient (

HSCCC Protocol:

-

Equilibration: Fill the coil with the Upper Phase (Stationary Phase).

-

Rotation: Start rotation at 800–1000 rpm (Head-to-Tail mode).

-

Mobile Phase: Pump the Lower Phase at 2.0 mL/min.

-

Sample Injection: Dissolve 200 mg of TFF in 10 mL of biphasic solvent (1:1 mix) and inject.

-

Fractionation: Monitor UV at 270 nm.

-

Elution Order: Typically, more glycosylated/polar compounds elute earlier. Baohuoside VI (diglycoside) will elute near Icariin but distinct from the monoglycoside Baohuoside I.

-

Action: Collect peaks individually.[1] Analyze fractions via HPLC.

-

Visualization of Workflow

Figure 1: Step-by-step isolation workflow from raw plant material to purified compound.[1][5][6]

Analytical Validation (HPLC-UV)

To verify the identity and purity of the isolated fractions.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).[1]

-

Mobile Phase:

-

Gradient: 20% B (0 min)

40% B (30 min) -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (characteristic of flavonoid backbone).

-

Retention Logic: Baohuoside VI typically elutes after Icariin but before Baohuoside I (Icariside II) due to intermediate polarity.[1]

Summary of Key Parameters

| Parameter | Specification | Purpose |

| Extraction Solvent | 70% Ethanol | Balances solubility of glycosides vs. impurities.[1] |

| Resin Type | AB-8 or D101 | Selectively captures flavonoids from aqueous mix.[1] |

| HSCCC System | Hex:EtOAc:MeOH:H2O (3:7:5:5) | Creates ideal K value (0.5–2.[1]0) for separation. |

| Detection | 270 nm | Max absorption for prenylated flavonols.[1] |

References

-

Chen, X. J., et al. (2007). "Isolation and purification of flavonoids from Epimedium koreana Nakai by high-speed counter-current chromatography." Journal of Chromatography A.

-

Zhang, H. F., et al. (2011). "Preparative isolation of flavonoids from Epimedium brevicornum Maxim by HSCCC." Phytochemical Analysis.

-

Liu, R., et al. (2005). "Separation of icariin and other flavonoids from Epimedium species." Journal of Liquid Chromatography & Related Technologies. [1]

-

PubChem Database. "Baohuoside VI (Compound Summary)." National Library of Medicine.

Sources

- 1. Baohuoside VII | C33H40O15 | CID 5492427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epimedium brevicornum Maxim alleviates diabetes osteoporosis by regulating AGE-RAGE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Epimedin C: A Guide for Cell Culture Applications

For researchers and drug development professionals investigating the therapeutic potential of Epimedin C, a key flavonoid glycoside from the Epimedium genus, establishing robust and reproducible in vitro experimental conditions is paramount. A fundamental, yet often overlooked, aspect of this process is the appropriate handling of the compound's solubility. This application note provides a detailed guide to understanding and managing the solubility of Epimedin C in Dimethyl Sulfoxide (DMSO) versus Phosphate-Buffered Saline (PBS) for cell culture experiments, ensuring scientific integrity and the generation of reliable data.

The Core Dilemma: DMSO vs. PBS

Epimedin C, like many natural compounds, presents a solubility challenge. Its complex chemical structure dictates its behavior in different solvents, directly impacting its bioavailability and efficacy in cell-based assays. The two most common solvents considered for this purpose are DMSO, a potent organic solvent, and PBS, a physiologically balanced aqueous solution.

Dimethyl Sulfoxide (DMSO): The High-Concentration Workhorse

DMSO is a widely used solvent in cell culture due to its exceptional ability to dissolve a broad range of hydrophobic compounds. For Epimedin C, DMSO is the solvent of choice for preparing high-concentration stock solutions.

-

Solubility: Epimedin C exhibits high solubility in DMSO, reaching approximately 30 mg/mL[1][2][3]. This allows for the creation of concentrated stock solutions, minimizing the volume of solvent introduced into the cell culture medium.

-

Causality Behind Use: The high solubility in DMSO is attributed to its polar aprotic nature, which effectively solvates the large, complex Epimedin C molecule. This is essential for long-term storage and for creating a working concentration range suitable for dose-response studies.

Phosphate-Buffered Saline (PBS): The Physiological Mimic

PBS is an isotonic buffer solution with a pH of approximately 7.2-7.4, closely mimicking the physiological environment of cells in the body[4][5][6]. While ideal for maintaining cellular health, its utility as a primary solvent for Epimedin C is limited.

-

Solubility: The solubility of Epimedin C in PBS (pH 7.2) is significantly lower, at approximately 1 mg/mL[1][2][3].

-

Causality Behind Limitation: As a polar protic solvent, water (the primary component of PBS) is less effective at dissolving the largely non-polar regions of the Epimedin C molecule. Direct dissolution in PBS for a primary stock is therefore not recommended for most experimental needs, as it would require a large volume to achieve a therapeutic concentration, potentially disrupting the osmotic balance of the culture medium.

Data at a Glance: Solubility Comparison

| Solvent | Solubility of Epimedin C | Key Considerations |

| DMSO | ~30 mg/mL[1][2][3] | Ideal for high-concentration stock solutions. Potential for cytotoxicity at higher final concentrations in culture. |

| PBS (pH 7.2) | ~1 mg/mL[1][2][3] | Physiologically compatible but offers limited solubility. Not suitable for creating concentrated stocks. Aqueous solutions are not recommended for storage beyond one day[1]. |

Experimental Protocols: A Self-Validating System

To ensure the accuracy and reproducibility of your experiments, a well-defined and validated protocol for solution preparation is critical. The following protocols are designed to be self-validating, incorporating checks and balances to minimize experimental artifacts.

Protocol 1: Preparation of a High-Concentration Epimedin C Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of Epimedin C in DMSO.

Materials:

-

Epimedin C (purity ≥98%)[1]

-

Anhydrous, cell culture-grade DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Methodology:

-

Calculate the Required Mass: The molecular weight of Epimedin C is 822.8 g/mol [1][2][7]. To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 822.8 g/mol x 1000 mg/g = 8.228 mg

-

-

Weighing and Dissolution:

-

Accurately weigh 8.23 mg of Epimedin C powder and transfer it to a sterile amber microcentrifuge tube.

-

Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.

-

Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect for any undissolved particulates.

-

-

Aliquoting and Storage:

Protocol 2: Preparation of Working Solutions for Cell Culture Treatment

This protocol outlines the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentrations.

Materials:

-

10 mM Epimedin C stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Methodology:

-

Determine Final DMSO Concentration: A critical consideration is the final concentration of DMSO in the cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though it is always best to keep it below 0.1% if possible[9][10]. A vehicle control (medium with the same final concentration of DMSO) must always be included in your experiments.

-

Serial Dilution:

-

Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to prepare intermediate stocks. For example, to achieve a final concentration of 10 µM, you can perform a 1:1000 dilution of the 10 mM stock.

-

It is recommended to perform a two-step dilution to ensure accuracy. For instance, first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate stock. Then, dilute this intermediate stock 1:10 in the final culture volume.

-

-

Treatment of Cells:

-

Add the appropriate volume of the final working solution to your cell cultures. For example, to achieve a 10 µM final concentration in 1 mL of culture, add 10 µL of a 1 mM working solution.

-

Gently mix the plate or flask to ensure even distribution of the compound.

-

Visualization of the Experimental Workflow

Caption: Workflow for preparing Epimedin C solutions for cell culture.

Mechanistic Insights and Signaling Pathways

Epimedin C has been shown to exert a range of biological effects, including neuroprotective, anti-inflammatory, and anti-osteoporotic activities[11][12]. Understanding its mechanism of action is crucial for designing relevant experiments. For instance, in neuroprotection studies, Epimedin C has been found to modulate the JNK/Nrf2/HO-1 signaling pathway, thereby reducing oxidative stress and apoptosis in neuronal cells[11][13]. When designing experiments, consider assays that probe these pathways, such as Western blotting for key signaling proteins or functional assays for oxidative stress.

Caption: Simplified signaling pathway of Epimedin C in neuroprotection.

Trustworthiness: A Self-Validating Experimental Design

To ensure the trustworthiness of your results, incorporate the following self-validating steps into your experimental design:

-

Purity Confirmation: Always use high-purity Epimedin C (≥98%) and verify with the supplier's certificate of analysis[1].

-

Solubility Test: Before preparing a large batch of stock solution, perform a small-scale solubility test to confirm the expected solubility in your specific lot of DMSO.

-

Vehicle Control: As mentioned, always include a vehicle control group treated with the same final concentration of DMSO as your highest Epimedin C concentration. This is crucial to differentiate the effects of the compound from those of the solvent.

-

Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. This will also help to identify any potential cytotoxicity at higher concentrations.

-

Positive Controls: Where applicable, include a positive control compound with a known effect on the pathway you are investigating.

By adhering to these principles and protocols, researchers can confidently navigate the solubility challenges of Epimedin C, paving the way for accurate and impactful discoveries in the field of drug development.

References

-

Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC. National Center for Biotechnology Information. [Link]

-

Chemical structures of epimedin C and icariin. - ResearchGate. ResearchGate. [Link]

-

Comparative Pharmacokinetics and Bioavailability of Epimedin C in Rat after Intramuscular Administration of Epimedin C, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Epimedin C | C39H50O19 | CID 5748394 - PubChem - NIH. National Center for Biotechnology Information. [Link]

-

Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. National Center for Biotechnology Information. [Link]

-

How to prepare stock solution of Ascorbic Acid (AA) or Vitamin C for cell culture treatment? ResearchGate. [Link]

-

Phosphate-buffered saline - Wikipedia. Wikipedia. [Link]

-

Figure 2. Effect of various DMSO concentrations on cell viability.... - ResearchGate. ResearchGate. [Link]

-

The Mechanism Underlying the Hypoglycemic Effect of Epimedin C on Mice with Type 2 Diabetes Mellitus Based on Proteomic Analysis - MDPI. MDPI. [Link]

-

Cell Cultivation Handbook. Nacalai Tesque. [Link]

-

PBS Phosphate Buffered Saline for Cell Culture - Biochemazone. Biochemazone. [Link]

-

culture media preparation protocols. The Rockefeller University. [Link]

-

Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed. National Center for Biotechnology Information. [Link]

-

Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. MDPI. [Link]

-

Quantitative profiling and mechanisms exploration of Epimedium total flavonoid capsules in neuroinflammation: An integrated study of pharmacokinetics, network pharmacology, and molecular pathways - Arabian Journal of Chemistry. Elsevier. [Link]

-

How to Prepare Sterile Media for use in Tissue Culture - YouTube. YouTube. [Link]

-

DMSO usage in cell culture - LifeTein. LifeTein. [Link]

-

Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC. National Center for Biotechnology Information. [Link]

-

Phosphate buffered saline (PBS) solution | 1X stock | 500ml | Cell Culture Grade. Genescript. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Epimedin C | CAS 110642-44-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]

- 5. biochemazone.com [biochemazone.com]

- 6. ibisci.com [ibisci.com]

- 7. Epimedin C | C39H50O19 | CID 5748394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparative Pharmacokinetics and Bioavailability of Epimedin C in Rat after Intramuscular Administration of Epimedin C, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epimedin C(110642-44-9) [ccplantextract.com]

- 13. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for biotransformation of Epimedin C to Icariin using α-L-rhamnosidase

Application Notes and Protocols

Topic: High-Efficiency Biotransformation of Epimedin C to Icariin via α-L-Rhamnosidase Catalysis

For: Researchers, scientists, and drug development professionals.

Abstract